(2,2-Difluoroethyl)(ethyl)amine hydrochloride
Description
Properties
IUPAC Name |
N-ethyl-2,2-difluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-2-7-3-4(5)6;/h4,7H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSZFHISQWNNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704048 | |
| Record name | N-Ethyl-2,2-difluoroethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010097-80-9 | |
| Record name | N-Ethyl-2,2-difluoroethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-difluoroethyl)(ethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Procedure:
- React 2,2-difluoro-1-haloethane with prop-2-en-1-amine.
- Use molar ratios ranging from 4:1 to 1:2 (halogenated ethane to amine).
- Conduct the reaction at temperatures around 120°C.
- Reaction times vary from 16 to 31 hours, depending on conditions.
- The reaction mixture is then distilled to isolate the product.
Research Findings:
- Yields of up to 87.4% have been reported when optimized conditions are used.
- The process avoids the use of catalysts, simplifying workup.
- The reaction is highly selective, minimizing side reactions such as over-alkylation.
Data Table: Summary of Alkylation Method
| Parameter | Value | Reference |
|---|---|---|
| Starting materials | 2,2-Difluoro-1-haloethane, prop-2-en-1-amine | |
| Molar ratio | 4:1 to 1:2 | |
| Temperature | ~120°C | |
| Reaction time | 16-31 hours | |
| Yield | 76-87.4% |
Reduction of 2,2-Difluoroacetamide Derivatives
Another approach involves synthesizing 2,2-difluoroethylamine via reduction of difluoroacetamide derivatives, which are prepared from the corresponding acetamide compounds.
Procedure:
- Prepare 2,2-difluoroacetamide from appropriate precursors.
- Reduce using reagents like sodium borohydride or diborane in tetrahydrofuran (THF).
- The reduction typically yields 2,2-difluoroethylamine hydrochloride after subsequent acidification.
Research Findings:
- Sodium borohydride reduction yields approximately 50-65% of the amine.
- Diborane reduction can produce yields around 48%, but requires careful handling due to its reactivity.
- These methods are cost-effective but involve handling hazardous reagents.
Data Table: Reduction Method
| Parameter | Value | Reference |
|---|---|---|
| Reagents | Sodium borohydride, diborane | , |
| Yield | 48-65% | , |
| Solvent | Tetrahydrofuran (THF) | , |
| Reaction conditions | Controlled temperature, inert atmosphere | , |
Reaction of 2,2-Difluoro-1-chloroethane with Ammonia
A cost-effective, straightforward method involves reacting 2,2-difluoro-1-chloroethane with aqueous ammonia under autoclave conditions.
Procedure:
- Mix 2,2-difluoro-1-chloroethane with aqueous ammonia (around 28% concentration).
- Heat at approximately 135-140°C for 31 hours.
- Filter and distill the mixture to isolate the amine.
Research Findings:
- Yields of approximately 65% are typical.
- The process is inexpensive and suitable for large-scale production.
- Excess ammonia and water are removed during distillation, and the product is dried over sodium hydroxide.
Data Table: Ammonia Reaction Method
| Parameter | Value | Reference |
|---|---|---|
| Starting material | 2,2-Difluoro-1-chloroethane | , |
| Ammonia concentration | 28% aqueous solution | , |
| Temperature | 135-140°C | , |
| Reaction time | ~31 hours | , |
| Yield | ~65% | , |
Conversion to Hydrochloride Salt
Following synthesis of 2,2-difluoroethylamine, conversion to the hydrochloride salt is achieved by treatment with hydrogen chloride gas or hydrochloric acid in an aqueous or alcoholic medium.
Procedure:
- Bubble HCl gas through the amine solution at low temperature.
- Alternatively, add concentrated HCl to the amine solution.
- Crystallize the hydrochloride salt by cooling or evaporating the solvent.
Key Notes:
- The salt formation is straightforward due to the basic nature of the amine.
- The resulting hydrochloride is stable, crystalline, and suitable for pharmaceutical applications.
Summary and Recommendations
| Method | Advantages | Disadvantages | Typical Yield | Suitable For |
|---|---|---|---|---|
| Alkylation with halogenated ethane | High yield, simple workup | Requires controlled conditions | 76-87.4% | Large-scale synthesis, research |
| Reduction of acetamide derivatives | Cost-effective, versatile | Handling hazardous reagents | 48-65% | Laboratory synthesis, specialized setups |
| Ammonia reaction | Inexpensive, scalable | Moderate yield, longer reaction time | ~65% | Industrial production |
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)(ethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while reduction may produce simpler amines .
Scientific Research Applications
Pharmaceutical Synthesis
(2,2-Difluoroethyl)(ethyl)amine hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its difluoromethyl group can be utilized to introduce fluorine into drug molecules, which often enhances their biological activity and metabolic stability. For instance, it has been reported as a precursor for generating difluoromethyl diazomethane, a reactive intermediate used in [3+2] cycloadditions with alkynes, facilitating the formation of complex molecular architectures in medicinal chemistry .
Chemical Transformations
The compound is involved in various chemical transformations due to its reactive functional groups. It can undergo nucleophilic substitutions and participate in coupling reactions that are essential for synthesizing more complex organic molecules. This versatility makes it a valuable building block in organic synthesis .
Biological Studies
Interaction studies involving (2,2-difluoroethyl)(ethyl)amine hydrochloride have focused on its behavior in biological systems. Its unique properties allow researchers to investigate its potential effects on biological targets, contributing to the development of new therapeutic agents.
Material Science
In material science, this compound can be utilized in the formulation of specialty chemicals and polymers. The incorporation of fluorinated groups often leads to materials with enhanced thermal and chemical stability .
Analytical Chemistry
(2,2-Difluoroethyl)(ethyl)amine hydrochloride is also used as a reagent in analytical chemistry for the detection and quantification of various analytes. Its ability to form stable complexes with certain ions or molecules aids in improving analytical sensitivity .
Case Study 1: Synthesis of Difluoromethyl Diazomethane
A recent study demonstrated the use of (2,2-difluoroethyl)(ethyl)amine hydrochloride as a precursor for difluoromethyl diazomethane. This reaction was performed under controlled conditions using tert-butyl nitrite and acetic acid as catalysts. The resulting diazomethane was then utilized in cycloaddition reactions with alkynes to form complex fluorinated products that have potential applications in drug design .
Research involving (2,2-difluoroethyl)(ethyl)amine hydrochloride has highlighted its potential biological activity. In vitro studies assessed its interaction with specific enzymes and receptors, providing insights into its pharmacological profile and paving the way for further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)(ethyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogs, highlighting substituent variations and their physicochemical implications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Fluorination Pattern |
|---|---|---|---|---|
| (2,2-Difluoroethyl)(ethyl)amine hydrochloride | C₃H₈ClF₂N | 131.55 | Ethyl, 2,2-difluoroethyl | Two adjacent F atoms |
| (2,2-Difluoroethyl)(propyl)amine hydrochloride | C₅H₁₁ClF₂N | 179.60 | Propyl, 2,2-difluoroethyl | Two adjacent F atoms |
| (2,2-Difluoroethyl)(2-methoxyethyl)amine HCl | C₅H₁₂ClF₂NO | 175.61 | 2-Methoxyethyl, 2,2-difluoroethyl | Two adjacent F atoms |
| (2,2-Difluoroethyl)(propan-2-yl)amine HCl | C₅H₁₂ClF₂N | 171.61 | Isopropyl, 2,2-difluoroethyl | Two adjacent F atoms |
| (2S)-1-Aminopropan-2-ylamine diHCl | C₅H₁₄Cl₂F₂N₂ | 223.09 | Chiral aminopropyl, 2,2-difluoroethyl | Two adjacent F atoms |
Key Observations :
- The methoxy group in C₅H₁₂ClF₂NO introduces polarity, enhancing solubility in polar solvents .
- Fluorine Influence : All analogs retain the 2,2-difluoroethyl group, which induces a "double gauche effect" —a stereoelectronic preference for gauche conformations due to fluorine’s electronegativity. This effect stabilizes specific molecular geometries, impacting receptor binding or catalytic interactions .
Biological Activity
(2,2-Difluoroethyl)(ethyl)amine hydrochloride is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its unique biological properties. Fluorinated compounds are often explored for their enhanced biological activity, metabolic stability, and potential therapeutic applications. This article delves into the biological activity of (2,2-difluoroethyl)(ethyl)amine hydrochloride, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Fluorinated amines like (2,2-difluoroethyl)(ethyl)amine hydrochloride are known for their ability to modulate various biological processes. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of compounds. For instance, the presence of fluorine can enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability and prolonged action in vivo .
Case Studies
Pharmacological Properties
The biological activity of (2,2-difluoroethyl)(ethyl)amine hydrochloride can also be influenced by its physicochemical properties:
- Lipophilicity : The logP value is an essential parameter indicating how well a compound can permeate biological membranes. Fluorinated compounds generally exhibit increased lipophilicity compared to their non-fluorinated counterparts .
- Metabolic Stability : The incorporation of fluorine often leads to reduced metabolic degradation by cytochrome P450 enzymes, prolonging the compound's action within the body .
Data Table: Biological Activity Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C4H8ClF2N |
| LogP | Increased lipophilicity compared to non-fluorinated analogs |
| Metabolic Stability | Enhanced due to fluorination |
| Antitumor Potential | Suggested by structural analogs |
| Reactivity | Electrophilic reactions with heteroatom nucleophiles |
Research Findings
Recent studies have highlighted the importance of fluorination in drug design. The substitution of hydrogen with fluorine can lead to significant changes in a compound's interaction with biological targets:
- Fluorination and Drug Design : The role of fluorine in medicinal chemistry is crucial for enhancing drug efficacy and selectivity. It has been shown that even minor modifications in molecular structure can lead to substantial differences in biological activity .
- Synthesis Strategies : Advances in synthetic methodologies have facilitated the incorporation of difluoroethyl groups into various scaffolds, expanding the library of bioactive compounds available for testing .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for (2,2-difluoroethyl)(ethyl)amine hydrochloride, and what methodological considerations are critical for optimizing yield?
- Answer : Synthesis typically involves alkylation of ethylamine with 2,2-difluoroethyl halides (e.g., bromide or chloride) under controlled pH conditions. The reaction is conducted in anhydrous solvents (e.g., THF or dichloromethane) at 0–5°C to minimize side reactions. After alkylation, the free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt. Key considerations include stoichiometric control of the alkylating agent, inert atmosphere (N₂/Ar) to prevent oxidation, and purification via recrystallization from ethanol/ether mixtures .
Q. How can researchers purify and characterize (2,2-difluoroethyl)(ethyl)amine hydrochloride to ensure high analytical purity?
- Answer :
- Purification : Recrystallization using ethanol or methanol followed by vacuum drying.
- Characterization :
- ¹H/¹³C NMR : Peaks for difluoroethyl (δ ~4.5–5.0 ppm, CF₂) and ethylamine (δ ~1.2–1.5 ppm, CH₃; δ ~2.6–3.0 ppm, NH₂⁺).
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to [C₄H₁₀F₂N·H⁺] (calc. 118.1).
- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation).
- Purity assessment via quantitative NMR (qNMR) with ethyl paraben as an internal standard is recommended .
Q. What safety protocols are essential for handling (2,2-difluoroethyl)(ethyl)amine hydrochloride in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be incinerated or handled by licensed hazardous waste services.
- Spill Management : Absorb with inert materials (vermiculite) and place in sealed containers. Avoid skin contact due to potential amine reactivity .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterated or ¹³C analogs) of (2,2-difluoroethyl)(ethyl)amine hydrochloride be achieved for metabolic or pharmacokinetic studies?
- Answer :
- Deuterated Analogs : Replace ethyl or difluoroethyl hydrogens with deuterium using D₂O exchange under basic conditions or via deuterated alkylating agents (e.g., CD₃CD₂Br).
- ¹³C Labeling : Incorporate ¹³C-enriched ethylamine precursors during synthesis.
- Application : Use labeled compounds in LC-MS/MS or PET imaging to track biodistribution and metabolic pathways .
Q. What advanced analytical techniques can resolve contradictions in reaction mechanisms involving (2,2-difluoroethyl)(ethyl)amine hydrochloride?
- Answer :
- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediate species (e.g., iminium ions).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict transition states and validate experimental kinetics.
- Isotopic Tracing : ¹⁹F NMR to track fluorine mobility in byproducts. Contradictions in mechanistic pathways (e.g., SN1 vs. SN2) can be resolved by correlating solvent polarity effects with reaction rates .
Q. What strategies improve the stability of (2,2-difluoroethyl)(ethyl)amine hydrochloride in aqueous solutions for biological assays?
- Answer :
- Buffer Optimization : Use phosphate buffers (pH 4.5–5.5) to minimize hydrolysis. Avoid alkaline conditions (pH >7).
- Lyophilization : Freeze-dry the compound and store at −20°C under argon. Reconstitute in acetonitrile/water (1:1) immediately before use.
- Stabilizers : Add 0.1% ascorbic acid to prevent oxidative degradation during cell culture experiments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for (2,2-difluoroethyl)(ethyl)amine hydrochloride?
- Answer :
- Purity Verification : Re-analyze batches via qNMR or HPLC to rule out impurities (e.g., unreacted ethylamine).
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Meta-Analysis : Compare data across studies using tools like Bland-Altman plots to identify systematic biases (e.g., fluorometric interference from difluoroethyl groups) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
